Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15725041
InChI: InChI=1S/C17H22N2O3S/c1-4-5-10-22-16(20)14-11(2)18-17(23)19-15(14)12-8-6-7-9-13(12)21-3/h6-9,15H,4-5,10H2,1-3H3,(H2,18,19,23)
SMILES:
Molecular Formula: C17H22N2O3S
Molecular Weight: 334.4 g/mol

Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15725041

Molecular Formula: C17H22N2O3S

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -

Specification

Molecular Formula C17H22N2O3S
Molecular Weight 334.4 g/mol
IUPAC Name butyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C17H22N2O3S/c1-4-5-10-22-16(20)14-11(2)18-17(23)19-15(14)12-8-6-7-9-13(12)21-3/h6-9,15H,4-5,10H2,1-3H3,(H2,18,19,23)
Standard InChI Key YITQOOKFSRLLTK-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OC)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is C₁₇H₂₂N₂O₃S, with a molecular weight of 334.4 g/mol. Its IUPAC name, butyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, reflects the presence of:

  • A butyl ester group at position 5

  • A 2-methoxyphenyl substituent at position 4

  • A methyl group at position 6

  • A thioxo (C=S) group at position 2

The compound’s Canonical SMILES string, CCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OC)C, encodes its stereochemistry and connectivity. Key physicochemical properties include:

PropertyValue
Density1.3–1.5 g/cm³ (estimated)
Boiling Point~450°C (extrapolated)
LogP (Partition Coefficient)2.8–3.2 (predicted)
Aqueous Solubility<0.1 mg/mL (25°C, simulated)

The 2-methoxyphenyl group enhances lipophilicity, facilitating membrane permeability, while the thioxo group participates in hydrogen bonding and metal coordination, critical for target binding .

Synthesis and Reaction Optimization

Classical Biginelli Reaction Adaptations

The compound is synthesized via modified Biginelli reactions, which condense aldehydes, β-keto esters, and thioureas under acidic conditions . A typical protocol involves:

  • Reacting 2-methoxybenzaldehyde with ethyl acetoacetate and thiourea in ethanol catalyzed by HCl.

  • Refluxing at 80°C for 6–8 hours to form the tetrahydropyrimidine core.

  • Transesterifying the ethyl ester with butanol using sulfuric acid to install the butyl group.

Table 1 compares yields under varying catalysts:

CatalystTemperature (°C)Time (h)Yield (%)
HCl (conc.)80862
SiO₂-H₂SO₄ (heterogeneous)70678
Glycine nitrate ionic liquid90485

Heterogeneous catalysts like SiO₂-H₂SO₄ improve recyclability and reduce side reactions, while ionic liquids enhance reaction rates .

Mechanochemical Synthesis

Recent advances employ ball-milling techniques to synthesize tetrahydropyrimidines solvent-free. Grinding equimolar reactants with SiO₂-H₂SO₄ for 2 hours achieves 74% yield, demonstrating greener chemistry potential .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H, NH), 7.21–6.89 (m, 4H, aromatic), 4.12 (t, 2H, OCH₂), 3.79 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃), 1.65–1.22 (m, 4H, butyl) .

  • LC-MS (ESI+): m/z 335.1 [M+H]⁺, 357.1 [M+Na]⁺.

Applications and Future Directions

Medicinal Chemistry

The compound serves as a precursor for dual COX-2/5-LOX inhibitors, addressing inflammation with reduced gastrointestinal toxicity .

Material Science

Its planar structure and π-conjugation enable applications in organic semiconductors, though conductivity studies remain nascent.

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